1-Boc-3-pyrrolidinecarbaldehyde
Overview
Description
1-Boc-3-pyrrolidinecarbaldehyde (BPCA) is a synthetic organic compound that belongs to the family of pyrrolidinecarbaldehydes. It is a white, crystalline solid with a molecular weight of 134.19 g/mol and a melting point of 70-71°C. BPCA is an important building block used in the synthesis of many pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of various active pharmaceutical ingredients (APIs).
Scientific Research Applications
Heterocyclic Compound Synthesis
1-Boc-3-pyrrolidinecarbaldehyde serves as a crucial precursor in the synthesis of pyrazolo[4,3-b]pyridines and triazolo[4,5-b]pyridines, valuable heterocycles in medicinal chemistry. Yakovenko et al. (2019) demonstrated its use in the Friendländer synthesis, reacting with various ketones to produce substituted pyrazolo[4,3-b]pyridines under refluxing acetic acid conditions (Yakovenko et al., 2019). Similarly, Syrota et al. (2020) highlighted its role in generating carboannulated [1,2,3]triazolo[4,5-b]pyridines through reactions with cycloalkanones and other reagents, showcasing its versatility in heterocyclic chemistry (Syrota et al., 2020).
Asymmetric Synthesis and Ligand Development
This compound has been instrumental in asymmetric synthesis and ligand development. Zheng et al. (2015) utilized bisphosphine ligands derived from this compound for highly efficient and selective asymmetric hydroformylation of heterocyclic olefins, achieving remarkable enantioselectivities and regioselectivities (Zheng et al., 2015). This showcases its application in fine-tuning reaction outcomes for the synthesis of chiral molecules.
Materials Science and Luminescence
The use of this compound extends into materials science, particularly in the development of luminescent materials. Chen et al. (2005) detailed the synthesis of functionalized boron-containing 2-pyridyl pyrrolide complexes starting from this compound, which exhibited strong photoluminescence and potential for electroluminescent device applications (Chen et al., 2005).
Single Molecule Magnets
In the field of magnetism, this compound has facilitated the synthesis of high nuclearity {Mn(III)25} barrel-like clusters exhibiting single-molecule magnetic behavior. Giannopoulos et al. (2014) employed 1-methyl-1H-pyrrole-2-carbaldehyde oxime, a related derivative, in creating these magnetic clusters, highlighting the compound's potential in designing new magnetic materials (Giannopoulos et al., 2014).
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .
Properties
IUPAC Name |
tert-butyl 3-formylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-5-4-8(6-11)7-12/h7-8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLADVOODHZCFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59379-02-1 | |
Record name | (+/-)-1-(tert-Butoxycarbonyl)pyrrolidine-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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